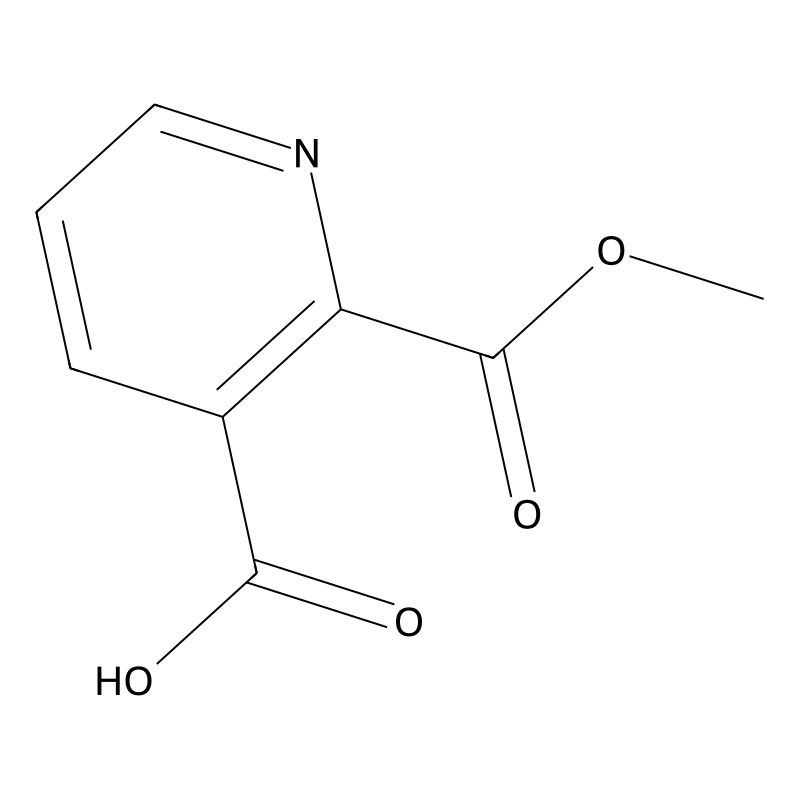2-(Methoxycarbonyl)nicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Applications in Medicinal Chemistry
Precursor for Nicotinic Acid Derivatives
2-MCNA could potentially serve as a building block for the synthesis of novel nicotinic acid derivatives with diverse pharmacological properties. Nicotinic acid, also known as vitamin B3, is involved in various biological processes and has been explored for its potential in treating conditions like hyperlipidemia, cardiovascular diseases, and neurodegenerative disorders . Modifying the structure of 2-MCNA could lead to the development of new compounds with enhanced therapeutic efficacy or improved pharmacokinetic profiles.
Exploration of Antibacterial Activity
The pyridine ring and carboxylic acid functionalities present in 2-MCNA share some structural similarities with known antibacterial agents. Further research could investigate the potential of 2-MCNA or its derivatives as novel antibacterial agents, particularly against emerging drug-resistant pathogens.
2-(Methoxycarbonyl)nicotinic acid, also known by its chemical formula C₈H₇NO₄, is a derivative of nicotinic acid featuring a methoxycarbonyl group at the second position of the pyridine ring. This compound is characterized by its aromatic structure and the presence of both a carboxylic acid and an ester functional group. The methoxycarbonyl group contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies.
- Esterification: Reacts with alcohols to form esters.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of less complex compounds.
- Reduction: Can be reduced to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution: The methoxycarbonyl group can undergo nucleophilic attack, leading to various substitution products.
Research indicates that 2-(Methoxycarbonyl)nicotinic acid exhibits biological activities similar to those of other nicotinic acid derivatives. It has been studied for potential effects on lipid metabolism, including:
- Lipid Regulation: Like other nicotinic acid derivatives, it may influence cholesterol levels and triglyceride metabolism.
- Antioxidant Properties: Some studies suggest that derivatives of nicotinic acid possess antioxidant effects, which could be beneficial in mitigating oxidative stress.
Several methods exist for synthesizing 2-(Methoxycarbonyl)nicotinic acid:
- Direct Esterification: Reacting nicotinic acid with methoxycarbonyl chloride in the presence of a base.
- Regioselective Functionalization: Utilizing Grignard reagents on nicotinic acid derivatives to introduce the methoxycarbonyl group selectively .
- Multi-step Synthesis: Starting from simpler pyridine derivatives and introducing functional groups stepwise through electrophilic aromatic substitution.
2-(Methoxycarbonyl)nicotinic acid finds applications in various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting metabolic disorders.
- Agriculture: Potential use as a plant growth regulator or pesticide due to its biological activity.
- Chemical Research: Serves as a building block for synthesizing more complex organic compounds.
Studies have explored the interaction of 2-(Methoxycarbonyl)nicotinic acid with various biological targets:
- Receptor Binding: It may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal activity.
- Metabolic Pathways: Investigations into how it affects lipid metabolism pathways are ongoing, with potential implications for treating dyslipidemia.
2-(Methoxycarbonyl)nicotinic acid shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-(Methoxycarbonyl)nicotinic acid | 0.98 | Methoxycarbonyl group at position six; different biological activity. |
| 5-(Methoxycarbonyl)picolinic acid | 0.98 | Picolinic structure; distinct pharmacological properties. |
| 6-(Ethoxycarbonyl)nicotinic acid | 0.96 | Ethoxy instead of methoxy; altered solubility characteristics. |
| Dimethyl pyridine-2,5-dicarboxylate | 1.00 | Dicarboxylic nature; broader applications in synthesis. |
| Diethyl pyridine-2,5-dicarboxylate | 0.96 | Similar dicarboxylic structure; used in different synthetic pathways. |








